Unique Multi-Kinase Inhibition Ratio Differentiates SKLB610 from Standard VEGFR2 Inhibitors
SKLB610 demonstrates a highly specific fingerprint of angiogenic kinase inhibition that is not observed with the clinical standard Sorafenib. In a standardized 10 µM biochemical kinase assay, SKLB610 inhibits VEGFR2, FGFR2, and PDGFR at rates of 97%, 65%, and 55%, respectively [1]. This contrasts with Sorafenib, which, while inhibiting VEGFR2, is also a potent inhibitor of C-RAF and B-RAF, leading to a different therapeutic and off-target effect profile. The pronounced VEGFR2 inhibition combined with only moderate FGFR2 and PDGFR activity represents a distinct, non-interchangeable inhibitory pattern [1].
| Evidence Dimension | Kinase Inhibition Profile (% inhibition at 10 µM) |
|---|---|
| Target Compound Data | VEGFR2: 97%, FGFR2: 65%, PDGFR: 55% |
| Comparator Or Baseline | Sorafenib (Standard Multi-Kinase Inhibitor): Primary targets include VEGFR2, C-RAF, B-RAF |
| Quantified Difference | SKLB610 lacks the potent RAF kinase inhibition that defines Sorafenib's polypharmacology. The specific 97/65/55 inhibition ratio is a unique characteristic of SKLB610. |
| Conditions | Biochemical kinase inhibition assay at a single concentration of 10 µM [1] |
Why This Matters
For researchers studying angiogenesis without the confounding effects of RAF pathway inhibition, SKLB610 provides a cleaner chemical probe than standard-of-care multi-kinase inhibitors like Sorafenib.
- [1] Cao ZX, Zheng RL, Lin HJ, et al. SKLB610: a novel potential inhibitor of vascular endothelial growth factor receptor tyrosine kinases inhibits angiogenesis and tumor growth in vivo. Cell Physiol Biochem. 2011;27(5):565-574. doi:10.1159/000329978 View Source
